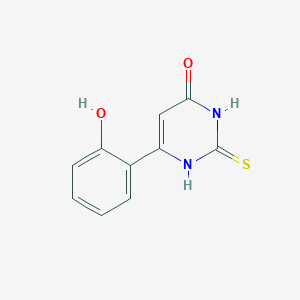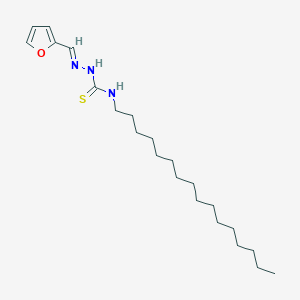
1-(2-Furylmethylideneamino)-3-hexadecylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides. This compound is characterized by the presence of a furan ring, a hydrazinecarbothioamide group, and a long hexadecyl chain. The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide typically involves the condensation reaction between furan-2-carbaldehyde and N-hexadecylhydrazinecarbothioamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and solvent flow rate, ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbothioamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions are typically carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its hydrazinecarbothioamide group, forming stable complexes that can inhibit the activity of metalloenzymes. Additionally, the furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. These mechanisms contribute to the compound’s antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxybenzohydrazide group instead of a hexadecyl chain.
5,5’-(Furan-2-ylmethylene)bis(6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione): Contains a bis-uracil derivative instead of a hydrazinecarbothioamide group.
Uniqueness
2-(Furan-2-ylmethylene)-N-hexadecylhydrazinecarbothioamide is unique due to its long hexadecyl chain, which imparts lipophilic properties and enhances its ability to interact with lipid membranes
Propiedades
Número CAS |
6302-77-8 |
|---|---|
Fórmula molecular |
C22H39N3OS |
Peso molecular |
393.6 g/mol |
Nombre IUPAC |
1-[(E)-furan-2-ylmethylideneamino]-3-hexadecylthiourea |
InChI |
InChI=1S/C22H39N3OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-22(27)25-24-20-21-17-16-19-26-21/h16-17,19-20H,2-15,18H2,1H3,(H2,23,25,27)/b24-20+ |
Clave InChI |
UEJMGWNRKNPEME-HIXSDJFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCNC(=S)N/N=C/C1=CC=CO1 |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=S)NN=CC1=CC=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


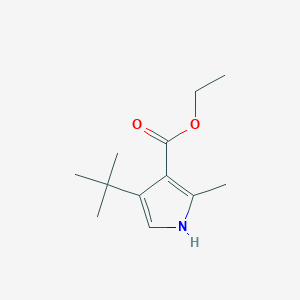
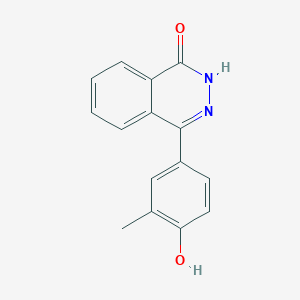
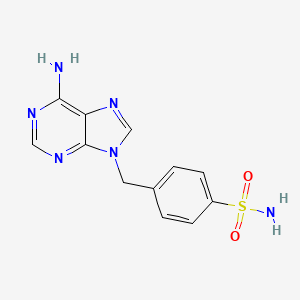
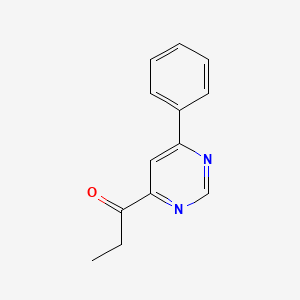



![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
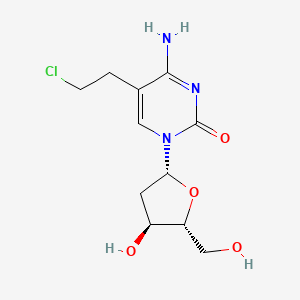
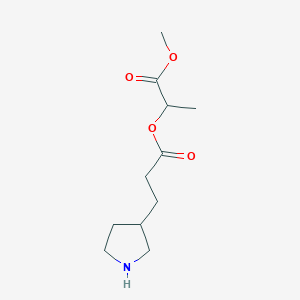
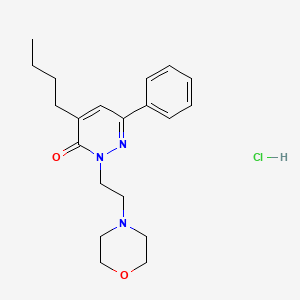
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
